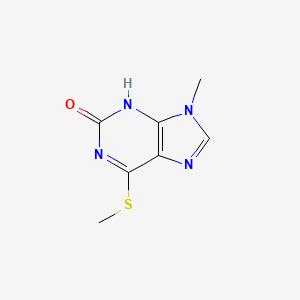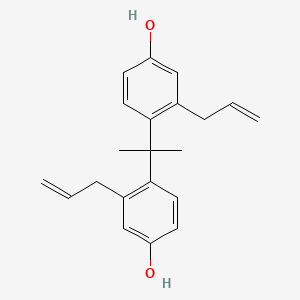
Butyl prop-2-enoate;ethyl prop-2-enoate;2-methylidenebutanedioic acid;prop-2-enamide;prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl prop-2-enoate: , ethyl prop-2-enoate , 2-methylidenebutanedioic acid , prop-2-enamide , and prop-2-enenitrile are organic compounds with diverse applications in various fields. These compounds are primarily used in the production of polymers, resins, and other industrial materials. They are known for their reactivity and ability to undergo polymerization, making them valuable in the manufacture of plastics, adhesives, and coatings .
Vorbereitungsmethoden
Butyl prop-2-enoate: is typically synthesized through the esterification of acrylic acid with n-butanol in the presence of a catalyst such as sulfuric acid. The reaction involves neutralization, water washing, alcohol removal, and distillation to obtain the final product .
Ethyl prop-2-enoate: is produced by the acid-catalyzed esterification of acrylic acid with ethanol. This process can also involve the Reppe reaction, which uses acetylene, carbon monoxide, and ethanol .
Analyse Chemischer Reaktionen
These compounds undergo various chemical reactions, including:
Polymerization: Both butyl prop-2-enoate and ethyl prop-2-enoate can polymerize to form poly(butyl acrylate) and poly(ethyl acrylate), respectively. .
Esterification: They can react with alcohols to form esters, which are used in various industrial applications.
Hydrolysis: These compounds can be hydrolyzed to their corresponding acids and alcohols.
Wissenschaftliche Forschungsanwendungen
Butyl prop-2-enoate: and ethyl prop-2-enoate are extensively used in scientific research due to their versatility:
Chemistry: They are used as monomers in the synthesis of polymers and copolymers, which are essential in the production of resins, plastics, and adhesives
Medicine: They are used in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: These compounds are used in the manufacture of coatings, textiles, and non-woven fibers.
Wirkmechanismus
The mechanism of action of these compounds involves their ability to undergo polymerization and esterification reactions. The vinyl group in these compounds is highly reactive, allowing them to form long polymer chains. This reactivity is exploited in various industrial processes to produce materials with desirable properties such as flexibility, durability, and resistance to environmental factors .
Vergleich Mit ähnlichen Verbindungen
Butyl prop-2-enoate: and ethyl prop-2-enoate are similar to other acrylate esters such as methyl prop-2-enoate and 2-ethylhexyl prop-2-enoate. they differ in their physical properties and reactivity:
Methyl prop-2-enoate: Has a lower boiling point and is more volatile compared to butyl and ethyl prop-2-enoate.
2-Ethylhexyl prop-2-enoate: Has a higher molecular weight and is used in applications requiring higher flexibility and durability.
These differences make butyl prop-2-enoate and ethyl prop-2-enoate unique in their applications, particularly in the production of flexible and durable materials .
Eigenschaften
CAS-Nummer |
51329-93-2 |
|---|---|
Molekularformel |
C23H34N2O9 |
Molekulargewicht |
482.5 g/mol |
IUPAC-Name |
butyl prop-2-enoate;ethyl prop-2-enoate;2-methylidenebutanedioic acid;prop-2-enamide;prop-2-enenitrile |
InChI |
InChI=1S/C7H12O2.C5H6O4.C5H8O2.C3H5NO.C3H3N/c1-3-5-6-9-7(8)4-2;1-3(5(8)9)2-4(6)7;1-3-5(6)7-4-2;1-2-3(4)5;1-2-3-4/h4H,2-3,5-6H2,1H3;1-2H2,(H,6,7)(H,8,9);3H,1,4H2,2H3;2H,1H2,(H2,4,5);2H,1H2 |
InChI-Schlüssel |
XSYKKQSDNJJPOV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C=C.CCOC(=O)C=C.C=CC#N.C=CC(=O)N.C=C(CC(=O)O)C(=O)O |
Verwandte CAS-Nummern |
51329-93-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



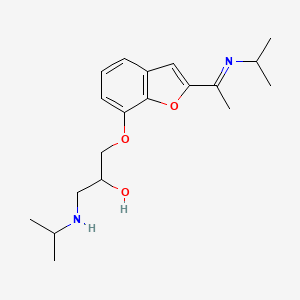
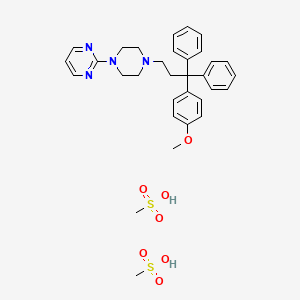
![5-{2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14671704.png)
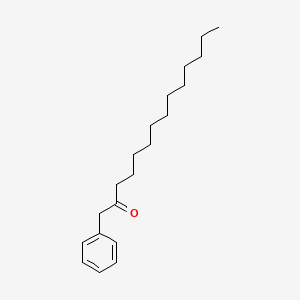
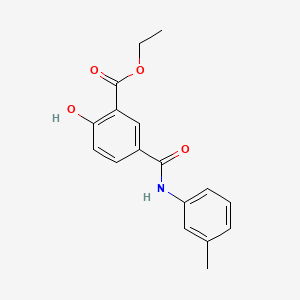

![(NE)-N-[(4,5-dibromo-1H-pyrrol-2-yl)methylidene]hydroxylamine](/img/structure/B14671730.png)
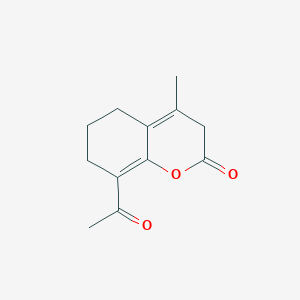
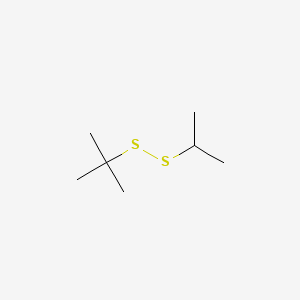
![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14671743.png)
